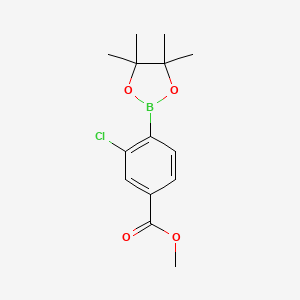

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 2096331-90-5) is a boronic ester derivative with the molecular formula C₁₃H₁₆BClO₄ and a molar mass of 296.54 g/mol . Structurally, it features a chlorine substituent at the 3-position of the benzoate ring and a methyl ester group at the para position relative to the boronic ester pinacol moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its stability under ambient conditions and compatibility with palladium catalysts make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name |

methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(8-11(10)16)12(17)18-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSRRHCLKMGMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Boronic Esters

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Research Findings

Electronic and Steric Effects

- Chlorine vs. Fluorine Substituents: The chloro group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability in cross-couplings.

- Trifluoromethyl Group : The trifluoromethyl-substituted derivative (CAS 478375-39-2) shows significantly reduced electron density at the boronic ester, enhancing its reactivity with electron-rich aryl halides. This property is exploited in synthesizing fluorinated bioactive molecules .

Ester Group Modifications

- Ethyl vs. Methyl Esters: Ethyl esters (e.g., CAS 1523239-42-0) improve solubility in hydrophobic solvents, facilitating reactions in non-polar media. However, methyl esters are preferred for faster hydrolysis in aqueous conditions .

Structural Diversity

- Naphthoate Derivatives : Compounds like methyl 6-(pinacolboronate)-2-naphthoate exhibit extended aromatic systems, which enhance π-π stacking in crystal lattices and improve thermal stability for materials applications .

Biological Activity

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate (CAS No. 603122-78-7) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

- IUPAC Name : Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

- Molecular Formula : C14H18BClO4

- Molecular Weight : 296.55 g/mol

- Purity : Typically 95% or higher

Biological Activity Overview

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate exhibits a range of biological activities that can be categorized as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values indicate activity against multidrug-resistant Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 µg/mL .

Antitumor Activity

The compound has shown promise in cancer research:

- In vitro studies demonstrated significant inhibitory effects on tumor cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of 0.126 µM. This indicates strong potential for selective targeting of cancer cells while sparing normal cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies in animal models reveal critical insights:

- The compound exhibited moderate exposure with a peak concentration () of 592 ± 62 mg/mL and a slow elimination half-life () exceeding 12 hours .

- Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg), suggesting that the compound may be suitable for further development in therapeutic applications .

The biological activity of methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is believed to involve several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cellular processes critical for cancer cell growth.

- Targeting Specific Pathways : It has been noted for its potential to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Findings |

|---|---|

| Study on Antimicrobial Activity | Demonstrated effectiveness against MRSA with MIC values between 4–8 µg/mL. |

| In Vitro Cancer Study | Showed significant inhibition in MDA-MB-231 cells with an IC50 of 0.126 µM. |

| Pharmacokinetic Study | Reported of 592 ± 62 mg/mL and favorable toxicity profile at high doses. |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a building block in the synthesis of biologically active molecules. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The incorporation of the dioxaborolane moiety has been shown to improve the selectivity and potency against specific cancer cell lines. The reaction conditions typically involved palladium-catalyzed cross-coupling reactions that facilitated the formation of complex structures from simpler precursors .

Organic Synthesis

This compound is utilized as a reagent in various organic transformations, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing group is crucial for facilitating these reactions.

Table 1: Key Reactions Involving Methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Material Science

In material science, methyl 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can be used in the development of polymeric materials. Its functional groups can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.

Case Study: Polymer Synthesis

Research has indicated that incorporating this compound into polymer matrices can improve their thermal properties and mechanical performance. The dioxaborolane structure contributes to cross-linking within the polymer network, enhancing durability .

Q & A

Q. What are the limitations of this boronate ester in synthesizing sterically hindered biaryl systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.